molecular formula C14H18O2 B1518973 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid CAS No. 1039931-32-2

1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B1518973
CAS No.: 1039931-32-2
M. Wt: 218.29 g/mol
InChI Key: VTMYJZKQMMQFCQ-UHFFFAOYSA-N
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Description

“1-(2-Methylphenyl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1039931-32-2 . It has a molecular weight of 218.3 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H18O2/c1-10-5-6-11(12(15)9-10)14(13(16)17)7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,16,17) .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Environmental and Health Implications of Plasticizers

Research on 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), a compound related to 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, has been conducted to understand its use as a plasticizer and its potential environmental and health implications. DINCH has been used to replace phthalates such as DEHP and DINP due to concerns over their health effects. Studies have investigated the presence of DINCH metabolites in human urine, suggesting a method for assessing environmental exposure levels to this plasticizer (Silva et al., 2013).

Supramolecular Chemistry

The study of cyclohexane-1,3cis,5cis-tricarboxylic acid has contributed to the understanding of supramolecular acid motifs through co-crystallization with organic bases. This research highlights the versatility of cyclohexane derivatives in forming various supramolecular structures, which have implications in materials science and molecular engineering (Shan et al., 2003).

Catalytic Activity

Research on the catalytic activity of cyclohexane derivatives includes the study of a Cu(ii) metal-organic framework (MOF) synthesized from a flexible bifunctionalised terpyridine species. This MOF showed good catalytic activity and selectivity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, demonstrating the potential of cyclohexane derivatives in catalysis (Paul et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various cyclohexane derivatives have been explored, including the development of new cyclic esters and their polymerization potential. These studies provide insights into the design and synthesis of new materials with potential applications in biodegradable polymers and other areas (Trollsås et al., 2000).

Fluorescence Spectroscopy and Organic Acids Production

Investigations into the fluorescence properties of phenylimidazoles and the generation of organic acids through alkene ozonolysis highlight the chemical diversity and reactivity of cyclohexane derivatives. These studies contribute to our understanding of organic reaction mechanisms and the potential for novel organic synthesis pathways (Valle et al., 2008), (Orzechowska et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It’s important to handle this compound with appropriate safety measures.

Future Directions

As for future directions, while specific information on “1-(2-Methylphenyl)cyclohexane-1-carboxylic acid” is limited, cyclohexanecarboxylic acids have been used as starting reagents for the synthesis of polyketide-type antibiotics , suggesting potential applications in pharmaceutical research.

Properties

IUPAC Name

1-(2-methylphenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-7-3-4-8-12(11)14(13(15)16)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMYJZKQMMQFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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